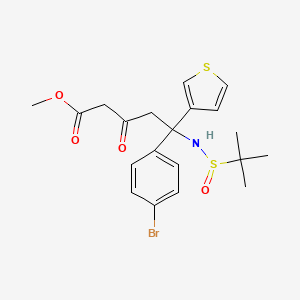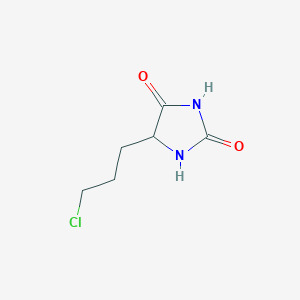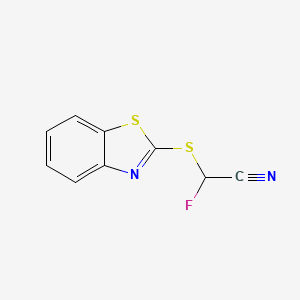
Methyl 3-chloro-2-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-2-phenylacrylate is an organic compound belonging to the class of acrylates It is characterized by the presence of a phenyl group, a chlorine atom, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-phenylacrylate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-phenylacrylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. For example, the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor has been demonstrated to be efficient and scalable .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-chloro-2-phenylacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The compound can undergo free radical polymerization to form polymers with desirable properties.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Strong acids (e.g., sulfuric acid) for esterification, radical initiators (e.g., AIBN) for polymerization.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products:
Substitution Products: Depending on the nucleophile, products such as amides, thioesters, or ethers can be formed.
Polymers: Poly(this compound) and copolymers with other acrylates or methacrylates.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-2-phenylacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules or surfaces for biological studies.
Industry: It is used in the production of specialty polymers and coatings with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3-chloro-2-phenylacrylate involves its reactivity towards nucleophiles and electrophiles. The ester functional group can undergo hydrolysis, while the double bond can participate in addition reactions. The chlorine atom can be substituted by various nucleophiles, leading to the formation of diverse products. These reactions are facilitated by the electronic properties of the phenyl and chlorine substituents, which influence the reactivity of the acrylate moiety .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-chloro-3-phenylacrylate: Similar structure but with different positioning of the chlorine atom.
Ethyl 3-chloro-2-phenylacrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-bromo-2-phenylacrylate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: Methyl 3-chloro-2-phenylacrylate is unique due to its specific reactivity profile, which is influenced by the combination of the phenyl group, chlorine atom, and ester functional group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C10H9ClO2 |
|---|---|
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
methyl (E)-3-chloro-2-phenylprop-2-enoate |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7H,1H3/b9-7+ |
InChI-Schlüssel |
SQTTWKMMMBZUPW-VQHVLOKHSA-N |
Isomerische SMILES |
COC(=O)/C(=C/Cl)/C1=CC=CC=C1 |
Kanonische SMILES |
COC(=O)C(=CCl)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


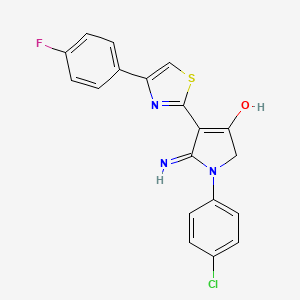



![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)

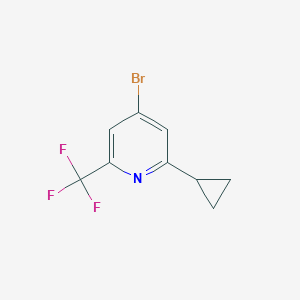


![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
